Triose phosphate

説明

特性

IUPAC Name |

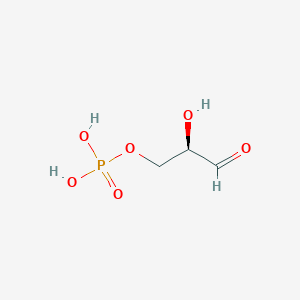

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331398 | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-57-1 | |

| Record name | Triose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phosphoglyceraldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glyceraldehyde 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Periodate Cleavage of D-Fructose 6-Phosphate

Periodate oxidation of D-fructose 6-phosphate (F6P) selectively cleaves vicinal diols, generating D-GAP and glycolaldehyde phosphate. The reaction proceeds under acidic conditions (pH 3–4) at 25°C for 2 hours, yielding 65–75% D-GAP with <5% byproducts. Critical parameters include:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| pH | 3.5 | >pH 4: Overoxidation to methylglyoxal |

| Temperature | 25°C | >30°C: Accelerated degradation (>20%/h) |

| Substrate Concentration | 50 mM | >100 mM: Incomplete cleavage |

Post-synthesis purification involves anion-exchange chromatography (DEAE-cellulose, 0.1–0.5 M NH₄HCO₃ gradient). This method is favored for scalability but requires rigorous pH control to prevent degradation to lactic acid under alkaline conditions.

Phosphorylation of D-Glyceraldehyde

Direct phosphorylation of D-glyceraldehyde employs POCl₃ in anhydrous dioxane at -10°C, achieving 55–60% yield. The reaction mechanism involves nucleophilic attack by the aldehyde’s hydroxyl group:

Key challenges include:

-

Competing formation of cyclic hemiacetals reducing reactivity

-

Residual HCl necessitating neutralization with Amberlite IRA-400 (OH⁻ form)

Enzymatic Preparation Strategies

Aldolase-Mediated Cleavage of Fructose 1,6-Bisphosphate

Fructose 1,6-bisphosphate aldolase (EC 4.1.2.13) cleaves fructose 1,6-bisphosphate (FBP) into D-GAP and dihydroxyacetone phosphate (DHAP). The reaction equilibrium (Keq ≈ 10⁻⁴ M) favors retro-aldol cleavage, enabling >90% conversion with DHAP removal via triose phosphate isomerase (TPI) inhibition.

Process Optimization:

DXP Synthase-Catalyzed Condensation

DXP synthase (EC 2.2.1.7) from Rhodobacter capsulatus condenses pyruvate and D-GAP into 1-deoxy-D-xylulose 5-phosphate (DXP), enabling D-GAP recycling via reverse reaction. The chemoenzymatic route achieves 70% overall yield at 30°C with:

Advantages:

Hybrid Chemoenzymatic Methods

Diethyl Acetal Hydrolysis

DL-Glyceraldehyde 3-phosphate diethyl acetal barium salt is hydrolyzed using Dowex-50 (H⁺ form) resin in boiling water, yielding 80–85% D-GAP after rapid cooling. The reaction mechanism involves acid-catalyzed acetal cleavage:

Critical Steps:

-

Resin pretreatment with 2 M HCl to activate H⁺ sites

-

Hydrolysis time ≤10 min to prevent phosphate ester degradation

-

Centrifugation at 10,000 × g to remove barium sulfate precipitates

Glycerokinase-Catalyzed Phosphorylation

Glycerokinase (EC 2.7.1.30) phosphorylates D-glyceraldehyde using ATP, optimized for L-GAP synthesis but adaptable to D-GAP with enantiomeric substrates. Reaction conditions:

Yield: 40–45% due to competing ATP hydrolysis

Stabilization Strategies:

-

Lyophilization with trehalose (1:5 molar ratio) extends shelf life to 6 months at -80°C

-

Addition of 0.1% sodium azide prevents microbial growth in aqueous solutions

Isotopic Labeling Techniques

¹³C-Labeled D-GAP Synthesis

Using ¹³C-pyruvate in DXP synthase reactions produces ¹³C-D-GAP with 98% isotopic enrichment. Key parameters:

Deuterium Incorporation

[1-²H]D-GAP is synthesized via glyceraldehyde dehydrogenase using NAD²H, achieving 95% deuterium incorporation at C1. Applications include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Periodate cleavage | 65–75 | 90 | Industrial | 120 |

| Aldolase cleavage | 88–92 | 95 | Pilot-scale | 450 |

| DXP synthase | 70 | 98 | Lab-scale | 680 |

| Diethyl acetal hydrolysis | 80–85 | 85 | Lab-scale | 320 |

Trade-offs:

化学反応の分析

Core Reaction in Glycolysis: Oxidative Phosphorylation by GAPDH

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) catalyzes the conversion of G3P to 1,3-bisphosphoglycerate (1,3-BPG), a two-step process involving oxidation and phosphorylation:

Reaction:

Mechanism:

- Step 1 (Oxidation):

- Step 2 (Phosphorylation):

Thermodynamics:

Kinetics of GAPDH-Catalyzed Reaction

- Rate Enhancement: NAD⁺ increases reaction rates by up to 10⁴-fold compared to non-enzymatic conditions .

- Substrate Buffering: G3P forms hemithioacetals with thiols, maintaining low free aldehyde concentrations during catalysis .

- Key Rate Constants:

Generation from Fructose-1,6-bisphosphate

Aldolase cleaves fructose-1,6-bisphosphate into G3P and dihydroxyacetone phosphate (DHAP) :

Isomerization with Dihydroxyacetone Phosphate

Triose phosphate isomerase (TPI) equilibrates G3P and DHAP :

Lactate Dehydrogenase (LDH) Channeling

NADH produced by GAPDH is channeled to LDH via transient protein complexes, optimizing redox flux .

Bacterial Adhesion

Surface-bound GAPDH in pathogens (Streptococcus, Candida) mediates host extracellular matrix binding .

Enzyme Variants

| Organism | Enzyme | Uniprot ID | Molecular Weight (Da) |

|---|---|---|---|

| Human | GAPDH | P04406 | 31,548 |

| E. coli | GapA | P0A9B2 | 35,532 |

| Yeast | TDH3 | P00359 | 35,746 |

Substrate Dynamics

- G3P exists in equilibrium between geminal diol (96%) and free aldehyde (4%) in solution .

- The free aldehyde is the active substrate for GAPDH .

Regulatory Mechanisms

- NAD⁺ Availability: NAD⁺ binding stabilizes the acyl-enzyme intermediate, accelerating phosphorolysis .

- Morpheein Model: GAPDH undergoes conformational changes to modulate activity in response to cellular redox state .

Industrial and Evolutionary Significance

科学的研究の応用

Role in Glycolysis and Metabolism

G3P is a key substrate in glycolysis, where it is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is crucial for cellular energy production. The importance of GAPDH extends beyond glycolysis; it also participates in several other cellular processes including apoptosis, DNA repair, and microtubule bundling .

Table 1: Key Functions of d-Glyceraldehyde 3-Phosphate in Metabolism

| Function | Description |

|---|---|

| Glycolytic Intermediate | Converts to 1,3-bisphosphoglycerate in glycolysis. |

| NADH Production | Contributes to the generation of NADH, essential for ATP production. |

| Apoptosis Regulation | Involved in apoptotic signaling pathways. |

| DNA Repair | Participates in cellular mechanisms for DNA repair. |

| Microtubule Bundling | Affects cytoskeletal organization through interaction with actin filaments. |

Enzymatic Assays and Biotechnology

G3P serves as a crucial reagent in enzymatic assays that assess the activity of GAPDH and other enzymes involved in glycolytic pathways. These assays are vital for understanding metabolic disorders and the biochemical basis of diseases . Furthermore, G3P's role in various enzymatic reactions makes it a valuable tool in biotechnology for developing assays and screening compounds.

Case Study: Enzymatic Assay Development

A recent study highlighted the use of G3P in developing an enzymatic assay to measure GAPDH activity. The assay demonstrated high specificity and sensitivity, making it suitable for clinical diagnostics related to metabolic disorders .

Therapeutic Implications

GAPDH has been implicated in several pathologies, including neurodegenerative diseases, cancer, and metabolic disorders . Modulating GAPDH activity through G3P can offer therapeutic avenues for treating these conditions.

Table 2: Therapeutic Targets Involving d-Glyceraldehyde 3-Phosphate

| Condition | Mechanism of Action |

|---|---|

| Cancer | GAPDH's role in apoptosis can be targeted to induce cancer cell death. |

| Neurodegenerative Diseases | Modulation of GAPDH may help alleviate symptoms associated with diseases like Alzheimer's. |

| Metabolic Disorders | G3P's involvement in energy metabolism makes it a target for managing diabetes and obesity. |

Research Applications

In plant biology, G3P is involved in photosynthesis and carbon fixation processes. Studies have purified d-glyceraldehyde 3-phosphate dehydrogenases from various plants, revealing differences in enzyme characteristics that could inform agricultural biotechnology .

Case Study: Plant Enzyme Characterization

Research on spinach leaf and pea shoot enzymes demonstrated distinct electrophoretic properties that suggest specialized functions within different plant tissues . Understanding these differences can lead to advancements in crop engineering aimed at improving photosynthetic efficiency.

Analytical Chemistry Applications

G3P is utilized in analytical chemistry for quantitative analysis via NMR spectroscopy techniques. These methods allow for precise measurement of G3P concentrations in various samples without complex pre-treatment .

Table 3: Analytical Techniques Using d-Glyceraldehyde 3-Phosphate

| Technique | Application |

|---|---|

| NMR Spectroscopy | Quantitative analysis of G3P in drug formulations. |

| Chromatography | Separation and identification of metabolites involving G3P. |

作用機序

D-グリセルアルデヒド3-リン酸は、主に代謝経路における役割を通じてその効果を発揮します。 解糖系において、グリセルアルデヒド-3-リン酸デヒドロゲナーゼの基質であり、1,3-ビスホスホグリセリン酸への酸化を触媒します . この反応は、ATP産生とエネルギー代謝に不可欠です。 さらに、カルビン回路にも参加し、ATPとNADPHを使用してグリセルアルデヒド-3-リン酸に変換されます .

類似の化合物:

ジヒドロキシアセトンリン酸: トリオースリン酸イソメラーゼによって相互変換されるD-グリセルアルデヒド3-リン酸の異性体.

1,3-ビスホスホグリセリン酸: D-グリセルアルデヒド3-リン酸の酸化によって生成される生成物.

グリセロール-3-リン酸: D-グリセルアルデヒド3-リン酸の還元された形態.

ユニークさ: D-グリセルアルデヒド3-リン酸は、解糖系とカルビン回路の両方において中心的な役割を果たすため、細胞のエネルギー産生と生合成に不可欠であり、ユニークです .

類似化合物との比較

Structural Isomers: L-Glyceraldehyde 3-Phosphate (L-G3P)

L-G3P is the stereoisomer of D-G3P, differing in configuration at the C2 chiral center. Despite identical molecular formulas (C₃H₇O₆P), this stereochemical distinction renders L-G3P biologically inactive in pathways requiring D-G3P. For example:

Table 1: Structural and Functional Comparison of D-G3P and L-G3P

| Property | D-G3P | L-G3P |

|---|---|---|

| Configuration at C2 | R (D-form) | S (L-form) |

| Substrate for GAPDH | Yes | No |

| Role in Glycolysis | Critical intermediate | Not involved |

| Natural occurrence | Ubiquitous in metabolism | Rare; synthetic analog |

Related Triose Phosphates: Dihydroxyacetone Phosphate (DHAP)

DHAP is a ketose isomer of D-G3P, interconverted via TPI. Key differences include:

- Chemical Reactivity : DHAP lacks the aldehyde group, making it unreactive toward GAPDH. Instead, it participates in lipid synthesis (e.g., glycerol backbone formation).

- Enzymatic Roles : In fructose metabolism, aldolase cleaves fructose 1-phosphate to DHAP and D-glyceraldehyde, which is phosphorylated to D-G3P . This contrasts with glycolysis, where aldolase produces D-G3P and DHAP directly from fructose 1,6-bisphosphate.

Table 2: Kinetic Parameters of Enzymes Acting on D-G3P and DHAP

| Enzyme | Substrate | Km (μM) | Reference |

|---|---|---|---|

| Triose Phosphate Isomerase | DHAP | 320 | |

| Aldolase | D-G3P | 12 | |

| GAPDH | D-G3P | 8.7 |

Substrate Analogs in Enzyme Studies

- Deuterated D-G3P ([1-²H]D-G3P): Isotopic labeling reveals kinetic isotope effects in GAPDH-catalyzed reactions, demonstrating that C1 hydrogen abstraction is rate-limiting . This property is absent in non-deuterated analogs.

- D-G3P Diethyl Acetal : A stabilized precursor requiring acid hydrolysis to release active D-G3P, used to study enzyme mechanisms without spontaneous hydration interference .

Metabolic Derivatives: 3-Phosphoglycerate (3-PGA)

3-PGA is the oxidized product of D-G3P in glycolysis. Unlike D-G3P, which participates in energy-yielding steps, 3-PGA is a low-energy intermediate channeled into gluconeogenesis or serine biosynthesis. Structural differences include:

- Functional Groups : 3-PGA contains a carboxylate group instead of an aldehyde, preventing nucleophilic reactions critical to D-G3P’s role in GAPDH .

- Pathway Branching : In the Calvin cycle, 3-PGA is reduced to D-G3P, underscoring its bidirectional metabolic role compared to D-G3P’s unidirectional flux in glycolysis .

Substrates in Aldolase Reactions

- Deoxyribose 5-Phosphate Aldolase : This enzyme reversibly condenses D-G3P with acetaldehyde to form 2-deoxyribose-5-phosphate (dR5P), a precursor for nucleotide synthesis. The Km for D-G3P (120 μM) is significantly lower than for acetaldehyde (2.5 mM), indicating stronger binding affinity for D-G3P .

- Tryptophan Synthase: Exclusively utilizes the non-hydrated (aldehyde) form of D-G3P, unlike aldolases that tolerate diol forms .

Key Research Findings

- Enzyme Inhibition Studies : Anti-GAPDH sera from rabbits immunized with yeast GAPDH inhibited rabbit muscle GAPDH only when DPN (NAD⁺) was absent, suggesting structural conservation of the active site across species .

- DPN Protection: NAD⁺ binding stabilizes GAPDH against antibody-induced inhibition, highlighting cofactor-dependent conformational changes absent in non-NAD⁺-linked enzymes .

- Metabolic Pathways: In the non-phosphorylative Entner-Doudoroff pathway, D-G3P is produced alongside pyruvate, bypassing fructose bisphosphate intermediates seen in glycolysis .

生物活性

D-Glyceraldehyde 3-phosphate (G3P) is a crucial metabolic intermediate in various biochemical pathways, including glycolysis and gluconeogenesis. Its biological activities extend beyond mere metabolism, influencing cellular functions and signaling pathways. This article explores the biological activity of G3P, including its roles in enzymatic reactions, cellular signaling, and implications in health and disease.

1. Metabolic Role of D-Glyceraldehyde 3-Phosphate

G3P is primarily known for its role in glycolysis, where it is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is pivotal as it links carbohydrate metabolism with energy production through ATP synthesis.

Table 1: Key Reactions Involving D-Glyceraldehyde 3-Phosphate

| Reaction Type | Enzyme | Product |

|---|---|---|

| Glycolysis | GAPDH | 1,3-Bisphosphoglycerate |

| Gluconeogenesis | Fructose-1,6-bisphosphatase | Glucose |

| Pentose Phosphate Pathway | Triose phosphate isomerase | Dihydroxyacetone phosphate |

2. Enzymatic Functions of G3P

G3P serves as a substrate for several enzymes beyond GAPDH, influencing various metabolic pathways. Notably:

- GAPDH : Apart from its glycolytic function, GAPDH has roles in apoptosis and cellular signaling through S-nitrosylation of target proteins like SIRT1 and HDAC2, impacting gene expression and cell survival .

- This compound Isomerase : Converts G3P to dihydroxyacetone phosphate (DHAP), facilitating the interconversion necessary for metabolic flexibility .

3. G3P in Cellular Signaling and Apoptosis

Recent studies highlight the multifaceted role of GAPDH in cellular signaling. The enzyme can translocate to the nucleus under stress conditions and participate in apoptotic processes. It interacts with various proteins that modulate cell fate decisions:

- Siah1 Interaction : GAPDH forms complexes with E3 ubiquitin ligase Siah1, linking metabolic status to apoptosis regulation .

- Nuclear Functions : G3P's nitrosylase activity suggests involvement in nuclear processes such as transcription and RNA transport .

4. Implications in Health and Disease

The dysregulation of G3P metabolism is implicated in several diseases:

- Cancer : Altered GAPDH activity can affect glycolytic flux, contributing to the Warburg effect observed in tumors .

- Neurodegenerative Diseases : GAPDH's role in apoptosis makes it a target for therapeutic interventions in diseases like Alzheimer's .

- Diabetes : Elevated levels of G3P have been linked to increased glycation of proteins, contributing to diabetic complications .

5. Case Studies and Research Findings

Several studies have elucidated the biological significance of G3P:

- A study demonstrated that inhibiting GAPDH can reduce cancer cell proliferation, suggesting a potential therapeutic target for cancer treatment .

- Research on substrate channeling revealed that NADH produced by GAPDH can be efficiently transferred to lactate dehydrogenase (LDH), enhancing metabolic efficiency under low NADH conditions .

Table 2: Summary of Case Studies on G3P

| Study Focus | Findings | Implications |

|---|---|---|

| Cancer Cell Proliferation | Inhibition of GAPDH reduces growth | Potential cancer therapy |

| Apoptosis Regulation | GAPDH interacts with Siah1 | Target for neurodegenerative diseases |

| Metabolic Channeling | Efficient NADH transfer between GAPDH and LDH | Enhances metabolic efficiency |

Q & A

Basic: What is the role of D-glyceraldehyde 3-phosphate in glycolysis and gluconeogenesis, and how can its flux be experimentally tracked?

D-Glyceraldehyde 3-phosphate (G3P) is a central intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway. In glycolysis, G3P is oxidized by glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to produce 1,3-bisphosphoglycerate, coupled with NAD⁺ reduction . In gluconeogenesis, it is synthesized from dihydroxyacetone phosphate (DHAP) via triosephosphate isomerase (TIM) . To track its flux, researchers use isotopic labeling (e.g., ¹³C-glucose) combined with LC-MS or NMR to trace carbon transitions through metabolic pathways. Enzymatic assays with NADH/NAD⁺ monitoring (e.g., GAPDH-coupled reactions) are also employed .

Basic: What methods are recommended for quantifying D-glyceraldehyde 3-phosphate in cellular extracts?

G3P quantification requires rapid quenching of metabolism (e.g., cold methanol extraction) to prevent degradation. Enzymatic assays using GAPDH or TIM coupled to NADH production/consumption (measured spectrophotometrically at 340 nm) are standard. For higher sensitivity, HPLC with UV detection (210–220 nm) or LC-MS/MS with MRM transitions (e.g., m/z 170 → 97) is preferred. Note that G3P’s equilibrium between aldehyde and geminal diol forms (29:1 ratio in aqueous solution) must be considered for accurate quantification .

Advanced: How does the equilibrium between G3P’s geminal diol and free aldehyde forms impact enzyme kinetic studies?

The free aldehyde form of G3P is the active substrate for enzymes like GAPDH and aldolase, but it constitutes only ~3% of the total G3P in solution. This equilibrium limits reaction rates, as the diol-to-aldehyde conversion (rate constant: 8.7×10⁻² s⁻¹ at pH 7.3–8.6) is often rate-limiting. To mitigate this, researchers use high enzyme concentrations or thiol-based adducts (e.g., with β-mercaptoethanol) to stabilize the aldehyde form. Pre-steady-state kinetic methods (stopped-flow) are recommended to dissect binding and catalytic steps .

Advanced: What kinetic isotope effects (KIEs) are observed in GAPDH-catalyzed reactions, and how are they measured?

Deuterium KIEs (²H-KIE) at the C1 position of G3P reveal mechanistic details of GAPDH’s hydride transfer. Using [1-²H]G3P, a ²H-KIE of ~2–3 indicates a late transition state. These studies require stereospecific synthesis of isotopologues (e.g., via DIBAL-D reduction of phosphorylated intermediates) and monitoring NADH production via stopped-flow spectroscopy. Competitive isotopic experiments under steady-state conditions can also isolate intrinsic KIEs .

Advanced: How can contradictory data on G3P’s metabolic roles be resolved?

Contradictions often arise from differences in model systems (e.g., bacterial vs. mammalian enzymes) or unaccounted equilibrium states. To resolve discrepancies:

- Replicate experiments under standardized pH and temperature.

- Use genetic knockouts (e.g., TIM-deficient E. coli) to isolate pathway contributions .

- Apply metabolomics platforms (GC-MS/LC-MS) to quantify parallel pathway fluxes.

- Validate enzyme mechanisms using X-ray crystallography or cryo-EM to confirm active-site interactions .

Advanced: What strategies enable isotopic labeling of G3P for metabolic flux analysis?

¹³C- or ²H-labeled G3P can be synthesized enzymatically (e.g., from labeled glucose via glycolysis) or chemically via phosphorylation of deuterated glyceraldehyde. Chemical synthesis involves DIBAL-H reduction of protected glycerol derivatives followed by phosphorylation and deprotection . Labeled G3P is then introduced into cell lysates or perfused organs, with tracking via isotopic enrichment in downstream metabolites (e.g., lactate, acetyl-CoA) .

Advanced: How can metabolic engineering bypass G3P’s reliance on triosephosphate isomerase (TIM)?

In TIM-deficient systems, E. coli YghZ (an aldo-keto reductase) converts L-glyceraldehyde 3-phosphate to DHAP via NADPH-dependent reduction, enabling gluconeogenesis. This bypass requires overexpression of YghZ and NADPH regeneration systems. Computational modeling (e.g., flux balance analysis) can predict carbon rerouting efficiency .

Basic: What are the advantages of enzymatic versus chemical synthesis of G3P for research applications?

Enzymatic synthesis (e.g., using aldolase or GAPDH) offers stereospecificity and avoids protecting groups, but yields are lower. Chemical synthesis (e.g., Ballou-Fischer method) provides milligram-scale pure G3P but requires phosphorylation of glyceraldehyde derivatives and chromatographic purification. Enzymatic routes are preferred for isotopic labeling, while chemical synthesis suits structural studies .

Advanced: What structural techniques elucidate G3P’s interactions with enzymes like DXP synthase?

X-ray crystallography of enzyme-G3P complexes (e.g., DXP synthase with G3P and pyruvate) identifies key binding residues (e.g., Lys/Mg²⁺ coordination). NMR spectroscopy tracks conformational changes in solution, while mutagenesis (e.g., K→A substitutions) validates catalytic residues. Cryo-EM is emerging for studying large complexes like GAPDH tetramers .

Advanced: How does G3P participate in non-glycolytic pathways, and what tools assess its compartmentalization?

G3P is a precursor in the methylerythritol phosphate (MEP) pathway (isoprenoid biosynthesis) and the pentose phosphate pathway (NADPH production). Subcellular fractionation (e.g., chloroplast isolation) paired with fluorescent probes (e.g., roGFP for redox state) or click chemistry tags can map its localization. CRISPR-based metabolite sensors (e.g., G3P-binding riboswitches) enable real-time tracking in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。